molecular formula C25H36N6O4S B1460653 Propoxyphenyl isobutyl aildenafil CAS No. 1621873-33-3

Propoxyphenyl isobutyl aildenafil

Cat. No.: B1460653
CAS No.: 1621873-33-3
M. Wt: 516.7 g/mol
InChI Key: WBXXDTKNRRFIAV-CALCHBBNSA-N
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Description

Propoxyphenyl isobutyl aildenafil (CAS 1621873-33-3, Molecular Formula: C25H36N6O4S, Molecular Weight: 516.7) is a chemical compound supplied as a high-purity neat material for analytical purposes . This compound is a designer analogue of sildenafil, belonging to the phosphodiesterase type 5 (PDE-5) inhibitor class . It was first identified as an undeclared adulterant in a health supplement marketed for sexual enhancement, demonstrating the critical need for reliable reference standards in product safety screening . Its primary research application is in analytical chemistry and forensic science for the development and validation of methods to detect illicit PDE-5 analogues in complex matrices like dietary supplements . The compound's structural elucidation at trace levels has been successfully demonstrated using high-resolution mass spectrometry techniques, including LTQ Orbitrap technology, underscoring its relevance in modern analytical workflows . Research using this compound is vital for regulatory laboratories, public health officials, and forensic scientists working to ensure the safety and quality of consumer health products by identifying unapproved and potentially dangerous pharmaceutical adulterants . This product is intended For Research Use Only as a reference standard and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-(2-methylpropyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O4S/c1-7-10-35-21-9-8-18(36(33,34)31-13-16(4)26-17(5)14-31)12-19(21)24-27-22-20(11-15(2)3)29-30(6)23(22)25(32)28-24/h8-9,12,15-17,26H,7,10-11,13-14H2,1-6H3,(H,27,28,32)/t16-,17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXXDTKNRRFIAV-CALCHBBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(NC(C2)C)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C[C@H](N[C@H](C2)C)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621873-33-3
Record name Propoxyphenyl isobutyl aildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621873333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPOXYPHENYL ISOBUTYL AILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13PRE1787L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Structural Characterization and Elucidation of Propoxyphenyl Isobutyl Aildenafil

Determination of Molecular Formula and Precise Mass

The molecular formula of propoxyphenyl isobutyl aildenafil has been determined to be C29H41N7O4S. ontosight.ai This formula was established through high-resolution mass spectrometry, which allows for the precise measurement of the mass-to-charge ratio of the ionized compound. The molecular weight of this compound is 593.74 g/mol . ontosight.ai

Systematic Nomenclature and Structural Relationship to Known PDE5 Inhibitors

The systematic IUPAC name for this compound is 5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1,6-dihydro-1-methyl-3-(2-methylpropyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one. ontosight.ai This name precisely describes the arrangement of atoms and functional groups within the molecule. The compound is a structural analogue of sildenafil (B151), the active ingredient in many erectile dysfunction medications. ontosight.ai

Comparative Analysis with Sildenafil Core Structure

Like sildenafil, this compound is built upon a pyrazolo[4,3-d]pyrimidin-7-one backbone. ontosight.ai This core structure is essential for its activity as a phosphodiesterase type 5 (PDE5) inhibitor. ontosight.ai Both compounds feature a substituted phenyl group at the 5-position of this heterocyclic system.

Differentiation from Aildenafil (Methisosildenafil) and Isobutyl Sildenafil

This compound can be distinguished from related sildenafil analogues by specific structural modifications. Aildenafil, also known as methisosildenafil, differs in the substituent at the 3-position of the pyrazolopyrimidinone (B8486647) core and the alkoxy group on the phenyl ring. ontosight.ainih.gov Isobutyl sildenafil, on the other hand, features an isobutyl group, but lacks the propoxyphenyl moiety characteristic of this new analogue. nih.govusp.org

Structural Modifications: Propoxyphenyl and Isobutyl Moieties

The key distinguishing features of this compound are the presence of a propoxy group on the phenyl ring and an isobutyl group at the 3-position of the pyrazolopyrimidinone core. ontosight.ai The propoxy group replaces the ethoxy group found in sildenafil, while the isobutyl group provides a different alkyl substituent compared to the propyl group in sildenafil. These modifications are designed to potentially alter the compound's pharmacokinetic and pharmacodynamic properties. ontosight.ai

High-Resolution Spectrometric Approaches for Structural Confirmation

The definitive structural elucidation of this compound was achieved through the application of advanced spectrometric techniques.

Orbitrap Mass Spectrometry (MS) Applications in Elucidation

High-resolution Orbitrap mass spectrometry was instrumental in both identifying and structurally characterizing this compound. nih.gov This powerful analytical technique provides highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments. nih.govnih.gov By employing fragmentation techniques such as Higher-energy C-trap Dissociation (HCD) and Collision-Induced Dissociation (CID), researchers were able to break down the molecule and analyze the resulting product ions. nih.gov The fragmentation pattern of this compound was compared to that of known compounds like isobutyl sildenafil to confirm the presence of specific structural motifs. nih.gov The mass accuracy of the product ions was found to be within 5.0 ppm, providing a high degree of confidence in the structural assignment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides invaluable information about the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive assignment of its three-dimensional structure.

The structural identity of this compound, also referred to as propoxyphenyl aildenafil in some literature, was conclusively confirmed through one-dimensional ¹H and ¹³C NMR spectroscopy. lawdata.com.tw The detailed spectral data, including chemical shifts (δ) and coupling constants (J), allowed for the precise assignment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectral Data of this compound

No.δH (ppm)
1'4.19 (s)
7'1.00 (t, J= 7.4 Hz)
8'1.83 (m)
9'4.07 (t, J = 6.6 Hz)
10'7.83 (dd, J = 2.4, 8.7 Hz)
12'7.17 (d, J = 8.7 Hz)
2-N-CH₃2.22 (s)
3, 5-ax1.95 (m)
3, 5-eq3.23 (m)
4-ax2.87 (m)
4-eq3.03 (m)
6-N-CH₃2.27 (s)
12.86 (m)
21.76 (m)
30.95 (t, J = 7.4 Hz)

Data sourced from Liao et al. (2015)

Table 2: ¹³C NMR Spectral Data of this compound

No.δC (ppm)
1'41.5
2'146.5
5'155.1
6'136.0
7'10.5
8'22.5
9'70.4
10'124.6
11'132.0
12'112.5
2-N-CH₃45.6
3, 552.8
455.4
6-N-CH₃34.2
128.5
222.7
313.9
C=O162.8

Data sourced from Liao et al. (2015)

Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HMBC) for Connectivity Mapping

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for determining the complete chemical structure of a molecule by resolving overlapping signals in the 1D spectrum and establishing correlations between different nuclei. For a molecule with the complexity of this compound, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. ustc.edu.cn

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps the correlation between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons. For this compound, this would be crucial in assigning the signals of the isobutyl, propoxy, and methyl groups, as well as the protons on the pyrazolopyrimidine core and the phenyl ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to assembling the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away. This is instrumental in connecting the different structural fragments of the molecule. For instance, HMBC would show correlations between the protons of the propoxy group and the carbon of the phenyl ring, and between the protons of the isobutyl group and the carbons of the pyrazolopyrimidine core. The long-range couplings revealed by HMBC are essential for confirming the substitution pattern on the phenyl ring and the precise location of the various alkyl groups. researchgate.net

In the analysis of sildenafil analogues, HMBC is particularly useful for establishing the connectivity between the pyrazolopyrimidine core, the substituted phenyl ring, and the piperazine (B1678402) ring. acs.org For this compound, key HMBC correlations would be expected between:

The protons of the propoxy group and the phenyl ring carbons.

The protons of the isobutyl group and the pyrazolopyrimidine carbons.

The protons on the phenyl ring and the sulfonyl carbon.

The protons on the piperazine ring and the sulfonyl carbon.

The following table provides expected 1H and 13C chemical shifts for the core structure of sildenafil, which would be similar for this compound, based on published data for sildenafil and its analogues. sci-hub.senih.govic.ac.uk

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyrazolopyrimidine Core
N-CH₃~4.1~35
Propyl-CH₂~2.8~28
Propyl-CH₂~1.8~22
Propyl-CH₃~0.9~14
Phenyl Ring
Aromatic-H~7.0 - 8.0~120 - 140
Piperazine Ring
CH₂~2.5 - 3.0~45 - 55
N-CH₃~2.2~46
Propoxy Group
O-CH₂~4.0~70
CH₂~1.8~22
CH₃~1.0~10
Isobutyl Group
CH~2.5~35
CH₂~1.9~28
CH₃~0.9~22

Note: The exact chemical shifts for this compound may vary. This table is based on data for sildenafil and its analogues.

Strategies for Resolving Chemical Shift Variations in Complex Mixtures

This compound is often found in complex mixtures, such as adulterated herbal supplements, which may contain other sildenafil analogues or completely different active compounds. This presents a significant challenge for NMR analysis due to signal overlap. researchgate.net Several strategies can be employed to resolve these complex spectra:

Multi-dimensional NMR: As discussed, 2D NMR techniques like HSQC and HMBC are primary tools for separating overlapping signals in a second dimension, greatly enhancing resolution. nih.gov Other techniques like Total Correlation Spectroscopy (TOCSY) can be used to identify all protons within a spin system, helping to piece together individual components of the mixture. nih.gov

Relaxation and Diffusion Edited NMR: These methods, often referred to as NMR "filters," can selectively suppress signals from certain types of molecules based on their size and mobility in solution. For example, relaxation filters can be used to suppress the signals of large molecules, allowing the signals of smaller molecules like sildenafil analogues to be more clearly observed. researchgate.net

High-Resolution NMR Spectroscopy: Utilizing high-field NMR instruments (e.g., 600 MHz and above) can significantly improve spectral dispersion, reducing the extent of signal overlap.

Computational Approaches: Software tools can be used to deconvolve complex spectra and to predict the NMR spectra of suspected compounds. youtube.com By comparing the predicted spectrum with the experimental spectrum of the mixture, it may be possible to identify the components.

Complementary Spectroscopic Characterization

While NMR provides the detailed structural framework, other spectroscopic techniques offer complementary information that is crucial for a comprehensive characterization of this compound.

Ultraviolet-Visible (UV) Absorption Spectrophotometry for Chromophore Identification

UV-Visible spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (the parts of a molecule that absorb light). The UV spectrum of sildenafil and its analogues is characterized by two main absorption maxima. core.ac.uktsijournals.com For propoxyphenyl sildenafil, a closely related analogue, the UV spectrum in methanol (B129727) shows absorption maxima at approximately 228 nm and 292 nm. It is expected that this compound would exhibit a very similar UV profile.

The chromophore responsible for these absorptions is the extended conjugated system encompassing the pyrazolopyrimidine core and the substituted phenyl ring. The exact position and intensity of the absorption bands can be influenced by the specific substituents on the phenyl ring and the pyrazolopyrimidine core, as well as the solvent used for analysis. fxcsxb.comresearchgate.net

Compound λmax 1 (nm) λmax 2 (nm) Solvent
Sildenafil~230~295Aqueous Medium core.ac.uk
Propoxyphenyl Sildenafil~228~292Methanol

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. By comparing with the known IR spectra of sildenafil and its analogues, the following characteristic peaks can be anticipated researchgate.net:

Wavenumber (cm⁻¹) Vibration Functional Group
~3300N-H StretchSecondary Amide
~2960-2850C-H StretchAliphatic (Propoxy, Isobutyl, Methyl)
~1700C=O StretchCarbonyl (in pyrazolopyrimidine ring)
~1600C=C StretchAromatic Ring
~1350 & ~1170S=O Asymmetric & Symmetric StretchSulfonyl
~1250C-O-C StretchEther (Propoxy group)

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the key functional groups that constitute the structure of this compound.

Theoretical and Empirical Frameworks of Propoxyphenyl Isobutyl Aildenafil Synthesis

General Principles of Sildenafil (B151) Analogue Synthesis

The synthesis of sildenafil and its analogues is a well-documented process in medicinal chemistry, primarily revolving around the construction of a central pyrazolo[4,3-d]pyrimidin-7-one heterocyclic core. nih.govnih.govresearchgate.net The general strategy involves a convergent synthesis, where different molecular fragments are prepared separately and then combined in the final steps. rsc.org

Key steps in the synthesis of sildenafil analogues typically include:

Formation of the Pyrazole (B372694) Ring: The synthesis often begins with the reaction of a diketoester with hydrazine (B178648) to form the pyrazole ring, which serves as a foundational component of the final structure. ic.ac.uk

N-Alkylation: The pyrazole ring undergoes N-methylation or other N-alkylation reactions. nih.govic.ac.uk

Formation of the Pyrimidinone Ring: The pyrazole derivative is then cyclized to form the pyrazolopyrimidinone (B8486647) core. This is a critical step that creates the bicyclic system characteristic of sildenafil and its analogues. nih.govic.ac.uk

Sulfonylation: A key step involves the introduction of a sulfonyl chloride group onto the phenyl ring. This is often achieved through chlorosulfonation of a benzoic acid derivative. nih.govic.ac.uk

Amide Coupling: The final step is typically the coupling of the sulfonyl chloride intermediate with a suitable amine, such as a substituted piperazine (B1678402), to yield the final sildenafil analogue. ic.ac.uktuwien.ac.at

Researchers have developed various modifications to this general scheme to improve yields, reduce byproducts, and create novel analogues with different properties. nih.govacs.org These modifications can include the use of microwave-assisted synthesis to accelerate reactions or the exploration of different starting materials and reagents. tuwien.ac.atrsc.org

Hypothesized Synthetic Pathways for Propoxyphenyl Isobutyl Aildenafil

While the specific, detailed synthesis of this compound is not extensively published in peer-reviewed literature, its structure suggests a synthetic pathway analogous to that of sildenafil and other reported analogues. The key differences in this compound are the presence of a propoxy group on the phenyl ring (instead of ethoxy in sildenafil) and an isobutyl group on the pyrazole ring (instead of propyl in sildenafil). ontosight.ai

Based on the known synthesis of sildenafil analogues, a hypothesized pathway for this compound would involve the following key stages:

A crucial starting material for the synthesis of this compound would be a 2-propoxybenzoic acid derivative. This is analogous to the use of 2-ethoxybenzoic acid in the synthesis of sildenafil. ic.ac.uk This precursor would undergo chlorosulfonation to introduce the reactive sulfonyl chloride group at the 5-position of the phenyl ring, yielding 5-(chlorosulfonyl)-2-propoxybenzoic acid.

The use of chlorosulfonic acid, sometimes in combination with thionyl chloride, is a common method for this transformation, as it has been shown to be effective in the synthesis of sildenafil analogues. nih.gov

The formation of the pyrazolo[4,3-d]pyrimidin-7-one core is a fundamental step in the synthesis. researchgate.net This would likely involve the reaction of a pyrazole derivative containing the isobutyl group with a derivative of the propoxy-substituted benzoic acid.

The general process for forming this core structure involves several steps:

Synthesis of an appropriately substituted pyrazole: This would start with a precursor that can be cyclized to form a pyrazole ring bearing an isobutyl group at the 3-position and a methyl group at the 1-position.

Amide formation: The carboxylic acid of the pyrazole derivative is converted to a carboxamide. ic.ac.uk

Cyclization: The aminopyrazole carboxamide is then reacted with the activated benzoic acid derivative (e.g., the acyl chloride) to form the pyrimidinone ring. ic.ac.uk

The pyrazolopyrimidinone scaffold is a key pharmacophore for phosphodiesterase type 5 (PDE5) inhibitors. researchgate.net

The derivatization of the core structure to yield this compound involves two key steps: alkylation and sulfonylation.

Alkylation: The isobutyl group is introduced onto the pyrazole ring early in the synthesis, likely during the formation of the initial pyrazole precursor. This is in contrast to the propyl group found in sildenafil. usp.org

Sulfonylation: Following the formation of the pyrazolopyrimidinone core, the sulfonylation step involves the reaction of the 5-(chlorosulfonyl)-2-propoxyphenyl intermediate with a substituted piperazine. In the case of this compound, this is typically a dimethylpiperazine moiety. ontosight.ai This reaction forms the sulfonamide linkage and completes the synthesis of the final molecule.

The choice of the specific piperazine derivative allows for the fine-tuning of the pharmacological properties of the resulting analogue. tuwien.ac.at

Characterization of Key Synthetic Intermediates

Intermediate Type Key Structural Features Typical Characterization Methods
Substituted PyrazolePyrazole ring with alkyl (isobutyl) and methyl groups.¹H-NMR, ¹³C-NMR, Mass Spectrometry
Substituted Benzoic AcidPhenyl ring with propoxy and sulfonyl chloride groups.¹H-NMR, ¹³C-NMR, IR Spectroscopy
Pyrazolopyrimidinone CoreFused pyrazole and pyrimidinone rings.¹H-NMR, ¹³C-NMR, High-Resolution Mass Spectrometry (HRMS)

This table is a representation of expected intermediates and characterization methods based on the synthesis of related compounds.

High-resolution mass spectrometry (HRMS) is particularly important for determining the elemental composition and confirming the molecular weight of the intermediates and the final product. nih.gov For instance, in the characterization of sildenafil analogues, HRMS is used to confirm the calculated mass of the synthesized compounds. nih.gov Similarly, NMR spectroscopy provides detailed information about the connectivity and chemical environment of the atoms within the molecule. nih.gov

Pharmacological Classification and Inferred Mechanism of Action As a Pde5 Inhibitor

Biochemical Basis of Phosphodiesterase Type 5 (PDE5) Activity

Regulation of Cyclic Guanosine (B1672433) Monophosphate (cGMP) Hydrolysis

Phosphodiesterase type 5 (PDE5) is an enzyme that plays a critical role in cellular signal transduction by specifically catalyzing the breakdown of cyclic guanosine monophosphate (cGMP). biorxiv.orgwikipedia.org This process, known as hydrolysis, converts cGMP into the inactive molecule guanosine 5'-monophosphate (GMP). biorxiv.orgmdpi.com The intracellular concentration of cGMP is carefully balanced by its synthesis via guanylate cyclase and its degradation by phosphodiesterases like PDE5. wikipedia.orgencyclopedia.pub By hydrolyzing cGMP, PDE5 functions as a molecular "off-switch," terminating cGMP-mediated signaling pathways. biorxiv.orgwikipedia.org The activity of PDE5 itself can be allosterically activated when cGMP binds to regulatory domains on the enzyme, creating a feedback loop. wikipedia.orgnih.govoup.com

Role of PDE5 in Signal Transduction Pathways

The significance of PDE5 is most evident in the nitric oxide (NO)/cGMP signaling cascade. nih.govnih.gov This pathway is initiated when signaling molecules like nitric oxide activate the enzyme soluble guanylate cyclase (sGC). wikipedia.orgencyclopedia.pub Activated sGC then produces cGMP from guanosine triphosphate (GTP). wikipedia.orgencyclopedia.pub The resulting increase in cGMP levels activates cGMP-dependent protein kinase (PKG), which then phosphorylates various downstream protein targets. mdpi.comahajournals.org This phosphorylation cascade leads to a variety of cellular responses, most notably the relaxation of smooth muscle cells, which contributes to vasodilation. wikipedia.orgdroracle.ai PDE5 acts as a key negative regulator in this pathway; by degrading cGMP, it ensures that smooth muscle relaxation is reversed and the signaling response is controlled. wikipedia.orgscilit.com Inhibition of PDE5 prevents this degradation, leading to an accumulation of cGMP, thereby enhancing and prolonging the smooth muscle relaxation and vasodilatory effects. droracle.aiwikipedia.org

Classification of Propoxyphenyl Isobutyl Aildenafil within the PDE5 Inhibitor Family

This compound is classified as a phosphodiesterase type 5 (PDE5) inhibitor. ontosight.ai This classification stems from its chemical structure, which features a pyrazolo[4,3-d]pyrimidin-7-one backbone, a core component it shares with sildenafil (B151) and its analogues. ontosight.ai These compounds are designed to mimic the structure of cGMP, allowing them to act as competitive binding agents at the catalytic site of the PDE5 enzyme. wikipedia.orgnih.gov The specific chemical modifications, such as the propoxyphenyl and isobutyl groups found in this particular analogue, are intended to alter the compound's properties, such as its binding affinity and selectivity for the PDE5 enzyme compared to other phosphodiesterase isozymes. ontosight.ainih.gov

Inferred Modulatory Effects on cGMP Pathways based on Structural Analogy

Based on its structural similarity to sildenafil and other known PDE5 inhibitors, this compound is inferred to modulate cGMP pathways by competitively inhibiting the PDE5 enzyme. ontosight.aiontosight.ai By blocking the active site of PDE5, the compound prevents the hydrolysis of cGMP. droracle.aiwikipedia.org This inhibition leads to an accumulation of intracellular cGMP in tissues where PDE5 is expressed, such as the vascular smooth muscle of the corpus cavernosum and the lungs. wikipedia.orgwikipedia.org The elevated cGMP levels amplify the effects of the NO/cGMP signaling pathway, leading to a more pronounced and sustained activation of protein kinase G and subsequent smooth muscle relaxation and vasodilation. encyclopedia.pubscilit.com Therefore, it is presumed to enhance physiological processes that are dependent on cGMP-mediated signaling. nih.govnih.gov

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Separation Techniques for Isolation and Screening

Chromatographic techniques are fundamental to the analysis of adulterated products, providing the necessary separation of the target analyte from other components in the matrix.

When a novel or unknown analog like Propoxyphenyl isobutyl aildenafil is discovered, obtaining a pure reference standard is essential for definitive structural elucidation and toxicological assessment. Preparative HPLC is the method of choice for this purpose. In one instance, this compound was successfully isolated and purified from a health supplement in which it was present in trace quantities using preparative HPLC. nih.gov

This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. The goal is to isolate a sufficient quantity of the compound of interest for subsequent analyses, such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. nih.govlcms.cz The process involves injecting the concentrated sample extract onto the column and collecting the eluent in fractions. These fractions are then analyzed to identify which contain the pure compound. lcms.cz

For routine screening of multiple suspected products, analytical HPLC is a robust and widely used method. bioline.org.brresearchgate.net When coupled with a Diode Array Detector (DAD), it allows for the preliminary identification of PDE-5 inhibitor analogs. The DAD acquires the UV-visible spectrum for each peak in the chromatogram. oup.comnih.gov Sildenafil (B151) and its analogs share a common chromophore, resulting in characteristic UV absorbance maxima, typically between 215-230 nm and 280-300 nm. oup.com By comparing the retention time and UV spectrum of a peak in a sample to those of known reference standards, analysts can tentatively identify an adulterant. nih.gov

However, as many analogs have similar retention times and spectral data, confirmation by a more specific detector is necessary. Coupling the HPLC system to a mass spectrometer (LC-MS) provides this confirmation. nih.govnih.gov MS offers high specificity and sensitivity, enabling the determination of the molecular weight of the eluted compound, which is a critical piece of identifying information. lawdata.com.tw Simple, isocratic HPLC-UV methods have been developed for the simultaneous determination of multiple PDE-5 inhibitors and their analogs in various counterfeit products. nih.govrsc.org

Table 1: Representative HPLC-DAD Parameters for PDE-5 Inhibitor Screening
ParameterTypical ConditionReference
ColumnC18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) nih.govnih.gov
Mobile PhaseAcetonitrile and Ammonium Formate/Acetate Buffer or Formic Acid Solution nih.govresearchgate.net
Flow Rate1.0 mL/min bioline.org.brnih.govnih.gov
Detection Wavelength230 nm or 290-295 nm oup.comnih.gov
Analysis TypeIsocratic or Gradient Elution researchgate.netnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering superior performance for the analysis of complex samples. UHPLC systems use columns packed with smaller particles (typically sub-2 µm), which results in dramatically increased separation efficiency and resolution. nih.govnih.gov This enhanced resolution is particularly advantageous when screening for unknown sildenafil analogs in herbal supplements, which often contain numerous co-extracted natural products.

The primary benefits of UHPLC include:

Higher Resolution: Better separation of closely eluting peaks.

Increased Speed: Analysis times can be significantly reduced, often from over 10 minutes to just a few minutes, increasing sample throughput. nih.govresearchgate.net

Enhanced Sensitivity: Sharper, narrower peaks lead to a better signal-to-noise ratio and lower detection limits. nih.gov

UHPLC is almost always coupled with mass spectrometry (UHPLC-MS or UHPLC-MS/MS) for the rapid screening and confirmation of adulterants like this compound. nih.govnih.gov This combination allows for the confident identification of compounds in complex matrices even when present at very low levels. nih.gov

Table 2: Comparison of Typical HPLC and UHPLC System Characteristics
ParameterConventional HPLCUHPLCReference
Particle Size3.5 - 5 µm< 2 µm lcms.cznih.gov
Column Dimensions (ID)4.6 mm~2.1 mm nih.govnih.gov
Typical Flow Rate~1.0 mL/min~0.2 - 0.4 mL/min nih.gov
Typical Run Time>10 min<7 min nih.govrsc.orgresearchgate.net
ResolutionGoodVery High nih.gov

Integrated Mass Spectrometric Platforms for Screening and Confirmation

Mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of novel compounds. nih.govnih.gov Modern hybrid and multistage MS platforms provide the high resolution, mass accuracy, and fragmentation data needed to characterize molecules like this compound.

Hybrid Fourier Transform Mass Spectrometry (FTMS), particularly instruments like the LTQ Orbitrap XL, combines a linear ion trap (LTQ) with an Orbitrap mass analyzer. selectscience.netufl.edu This configuration offers exceptional capabilities for analyzing complex mixtures and identifying unknown compounds. selectscience.net The Orbitrap provides ultra-high resolution and outstanding mass accuracy, often in the sub-ppm range, which is crucial for determining the elemental composition of a molecule and its fragments. nih.govufl.edu

The structural elucidation of this compound was carried out using a high-resolution Orbitrap mass spectrometer. nih.gov The high mass accuracy of the instrument allowed for the confident determination of the elemental composition for the parent ion and its various product ions, with mass errors reported to be no more than 5.0 ppm. nih.gov The LTQ Orbitrap XL can perform different fragmentation experiments, such as Higher-energy Collisional Dissociation (HCD) and Collision-Induced Dissociation (CID), providing complementary fragmentation data that is invaluable for piecing together a chemical structure. nih.govselectscience.net

Table 3: High-Resolution Mass Data for Key Fragments of this compound
Fragment Ion (m/z)Proposed Elemental CompositionMass Error (ppm)SignificanceReference
313C14H21N4O2S< 5.0Isobutyl-bonded fragment, compared with isobutyl sildenafil reference nih.gov
297C14H17N4OS< 5.0Isobutyl-bonded fragment, compared with isobutyl sildenafil reference nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]+ with minimal initial fragmentation, making it ideal for determining the molecular weight of an analyte. nih.govrsc.org This parent ion can then be subjected to multiple stages of fragmentation (MSn) within an ion trap mass spectrometer. nih.gov

In an MS/MS (or MS²) experiment, the parent ion is isolated and fragmented (e.g., via CID) to produce a spectrum of product ions. core.ac.uknih.gov For further structural detail, a specific product ion can be isolated and fragmented again in an MS³ experiment. nih.govcore.ac.uk This process of sequential isolation and fragmentation provides detailed information about the connectivity of the molecule's substructures. nih.gov

For this compound, MS³ experiments were crucial for confirming parts of the structure. nih.gov Researchers compared the fragmentation patterns of ions at m/z 313 and 297 from the target compound with the same fragments generated from a known reference standard, isobutyl sildenafil. nih.gov This comparative analysis confirmed the presence and bonding of the isobutyl group within the novel structure. This structure-fragmentation relationship is a powerful tool for characterizing new sildenafil analogs as they appear in adulterated products. nih.gov

Table 4: Illustrative ESI-MSn Fragmentation Pathway for Sildenafil Analogs
MS StagePrecursor Ion (m/z)ActionKey Product Ion(s) (m/z)Inferred Structural MoietyReference
MS¹ (Full Scan)N/AIonization (ESI+)[M+H]+ (e.g., 475 for Sildenafil)Intact Molecule lawdata.com.twcore.ac.uk
MS²[M+H]+Isolate & Fragment (CID)e.g., 311, 283Loss of piperazine (B1678402) ring core.ac.uk
MS³e.g., 377 (from Homosildenafil)Isolate & Fragment (CID)e.g., 283Fragmentation of the pyrazolopyrimidinone (B8486647) core core.ac.uk

Development and Utilization of In-House High-Resolution MS Databases

The proactive identification of novel and known undeclared synthetic compounds in complex matrices, such as herbal supplements, is heavily reliant on the development and utilization of comprehensive in-house high-resolution mass spectrometry (HRMS) databases. These databases are critical tools for non-targeted screening and the retrospective analysis of acquired data.

The structural elucidation of this compound has been successfully performed using high-resolution Orbitrap mass spectrometry. nus.edu.sgscispace.com This technique provides highly accurate mass measurements, typically with a mass error of less than 5.0 ppm, for both the parent ion and its product ions. nus.edu.sg This level of accuracy is fundamental for determining the elemental composition of an unknown compound and for differentiating it from other structurally similar analogues.

An in-house HRMS database for PDE-5 inhibitor analogues would contain detailed entries for each compound, including this compound. Key information stored for each entry includes:

Compound Name: this compound

Molecular Formula: C₂₉H₄₂N₆O₄S

Exact Mass: 586.2988

Observed m/z of [M+H]⁺: The experimentally determined mass-to-charge ratio of the protonated molecule.

Retention Time (RT): The characteristic time it takes for the compound to pass through the chromatographic column under specific conditions.

Fragmentation Data (MS/MS): A detailed list of product ions observed upon fragmentation of the parent ion, along with their accurate masses. For this compound, key fragments would be compared with those of reference standards like isobutyl sildenafil to confirm structural motifs. tandfonline.com

The creation of such a library involves the analysis of certified reference standards whenever available. In the absence of a standard, as is often the case with new analogues, purification of the unknown compound from a seized sample is necessary for its initial characterization and addition to the database. nus.edu.sg Software such as Mass Frontier can be utilized to aid in the interpretation of fragmentation patterns and confirm the identity of product ions. nus.edu.sg

Table 1: Illustrative Entry for an In-House High-Resolution MS Database

ParameterValueSource
Compound Name This compound nus.edu.sg
Molecular Formula C₂₉H₄₂N₆O₄SCalculated
Exact Mass (Monoisotopic) 586.2988Calculated
Observed [M+H]⁺ (example) 587.3061 tandfonline.com
Mass Error (ppm) < 5.0 nus.edu.sg
Chromatographic System Preparative HPLC nus.edu.sg
MS Instrument High-Resolution Orbitrap MS nus.edu.sgscispace.com
Ionization Mode ESI+ sci-hub.st
Fragmentation Modes HCD, CID scispace.com
Key Fragment Ions (m/z) 313, 297 (comparison with isobutyl sildenafil) tandfonline.com

This table is illustrative and compiles data from multiple sources to represent a comprehensive database entry.

Comprehensive NMR Spectroscopy for Unambiguous Identification in Mixtures

While HRMS provides excellent sensitivity and is a powerful tool for proposing a chemical structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules, including sildenafil analogues. tandfonline.comsci-hub.st It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its structure and the differentiation between isomers.

For sildenafil analogues, ¹H NMR and ¹³C NMR are the most commonly employed techniques. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule provide a unique fingerprint. For instance, the ¹H NMR spectrum can readily distinguish between different substitution patterns on the phenyl and piperazine rings. sci-hub.st

In the context of this compound, NMR would be used to:

Confirm the presence of the propyl group on the pyrazolopyrimidinone core.

Identify the ethoxy group attached to the phenyl ring.

Characterize the isobutyl group attached to the piperazine moiety.

Distinguish it from other isomers with the same molecular weight, such as those with different alkyl substituents on the piperazine ring. sci-hub.st

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often necessary to assemble the complete molecular structure, especially for novel analogues where no reference data exists. These techniques reveal the connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons over multiple bonds, respectively.

While specific, complete NMR spectral data for this compound is not widely published, the general approach for sildenafil analogues is well-established. sci-hub.stresearchgate.net The analysis would involve comparing the obtained spectra with those of known sildenafil analogues and the parent compound, sildenafil.

Method Development and Validation for Trace Detection of Analogues

The detection of trace amounts of this compound and other analogues in complex matrices, such as dietary supplements, requires the development and validation of sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common technique for this purpose. nih.govnih.gov

Method development involves optimizing several parameters to achieve the desired performance:

Sample Preparation: Developing an efficient extraction protocol to isolate the analyte from the sample matrix while minimizing interferences. This may involve liquid-liquid extraction or solid-phase extraction (SPE). researchgate.net

Chromatographic Separation: Selecting the appropriate HPLC column (e.g., C18) and mobile phase composition to achieve good separation of the analyte from other components in the sample and from other sildenafil analogues. nih.govicistech.org

Mass Spectrometric Detection: Optimizing the MS parameters, such as the ionization source conditions and fragmentation energies, to maximize the signal intensity for the target analyte.

Once a method is developed, it must be validated to ensure its reliability and suitability for its intended purpose. Method validation is performed according to guidelines from organizations like the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Recovery: The efficiency of the extraction procedure in recovering the analyte from the sample matrix.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

The following table provides an example of typical validation parameters for a validated HPLC-UV method for the detection of sildenafil in dietary supplements, which would be analogous to a method for this compound.

Table 2: Example Validation Parameters for the Trace Detection of Sildenafil Analogues

Validation ParameterTypical Performance MetricSource
Linearity (r²) > 0.999 nih.govresearchgate.net
LOD 0.4 - 1.88 ng/mL nih.govnih.gov
LOQ 1.2 - 6.5 ng/mL nih.govnih.gov
Accuracy (Relative Error %) -4.0% to 7.1% nih.gov
Precision (RSD %) ≤ 8.2% nih.gov
Recovery (%) 80% - 111.7% nih.govnih.govresearchgate.net
Robustness No significant changes with minor variations in pH, flow rate, temperature nih.govresearchgate.net

This table presents a compilation of typical performance characteristics from validated methods for sildenafil and its analogues to illustrate the expected performance of a method for this compound.

Regulatory Science and Illicit Product Surveillance

Identification of Propoxyphenyl Isobutyl Aildenafil as an Adulterant in Health Supplements

This compound and its closely related analogues have been successfully identified as undeclared adulterants in various consumer health products, particularly those marketed for male sexual enhancement. These identifications are often the result of routine surveillance and targeted testing by national regulatory agencies.

A notable case involved the Health Sciences Authority (HSA) of Singapore, which identified a new sildenafil (B151) analogue, this compound, in a health supplement. nih.gov The discovery was significant as it represented a previously unknown chemical entity being sold to an unsuspecting public. The compound was found in trace quantities and required sophisticated analytical techniques for its purification and structural confirmation. nih.gov In a separate instance, the HSA also alerted the public to a product named “VIA.X For Men,” which was found to be adulterated with both sildenafil and another related analogue, propoxyphenyl sildenafil. drugoffice.gov.hk

Similarly, the Taiwan Food and Drug Administration (TFDA) includes "Propoxyphenyl aildenafil" in its public database of illegal erectile dysfunction treatment compounds and their analogues found in adulterated products. fda.gov.tw The presence of these compounds in products that are often falsely labelled as "all natural" or "herbal" is a critical public health issue, prompting recalls and public warnings from these regulatory bodies. drugoffice.gov.hk

Table 1: Documented Identification of Propoxyphenyl Aildenafil Analogues in Health Products

Compound NameProduct/Sample TypeIdentifying Agency/ResearcherLocationKey Findings
This compound Health SupplementHealth Sciences Authority (HSA)SingaporeA new, unapproved sildenafil analogue found in trace quantities. nih.gov
Propoxyphenyl sildenafil Energy DrinkResearchers, Ankara UniversityTurkeyIllegally added to an energy drink; structure confirmed via UV, IR, LC/MS, and NMR. nih.gov
Propoxyphenyl sildenafil Product: "VIA.X For Men"Health Sciences Authority (HSA)SingaporeDetected as an undeclared potent ingredient alongside sildenafil, leading to a product recall. drugoffice.gov.hk
Propoxyphenyl aildenafil Not specifiedTaiwan Food and Drug Administration (TFDA)TaiwanListed as a known illegal adulterant in the TFDA database. fda.gov.tw
Propoxyphenyl-thiohydroxyhomosildenafil Herbal Dietary SupplementsResearchers, Université Paul SabatierFranceA newly characterized adulterant found in four different supplement formulations.

Role in the Landscape of Unapproved Pharmaceutical Compounds

This compound is a prime example of a "designer drug," a synthetic chemical compound created to mimic the pharmacological effects of an approved drug while circumventing legal restrictions and patent protections. nih.gov The landscape of unapproved pharmaceutical compounds is vast, with illicit manufacturers continuously synthesizing new analogues of phosphodiesterase type 5 (PDE-5) inhibitors like sildenafil, vardenafil (B611638), and tadalafil (B1681874). nih.gov

The primary motivation for creating such analogues is to evade detection by standard laboratory tests that are designed to look for specific, approved pharmaceutical ingredients. core.ac.uk By slightly altering the molecular structure—in this case, modifying the phenyl and piperazine (B1678402) groups of the sildenafil backbone—manufacturers can create a substance that may still be pharmacologically active but is technically not the illegal parent drug. nih.govontosight.ai

This practice poses a significant threat to public health. nih.gov Unlike approved medications, these analogues have not undergone the rigorous clinical trials required to establish their safety, efficacy, or pharmacokinetic profiles. wikipedia.org Consumers of these adulterated products are unknowingly exposed to substances with no established safety data, which can lead to unpredictable and potentially severe adverse health effects or dangerous interactions with other medications. nih.govfda.gov The U.S. Food and Drug Administration (FDA) has noted that from 2007 to 2016, hundreds of dietary supplements, mostly for sexual enhancement, were found to contain undeclared drug ingredients, including sildenafil and its analogues. nih.gov The presence of this compound and similar compounds underscores the continuous challenge faced by regulatory agencies in a global market where such illicitly manufactured substances are a persistent and evolving problem. nih.gov

Analytical Strategies Employed by Regulatory Agencies for Detection and Monitoring

The detection and structural elucidation of novel, unapproved compounds like this compound require a sophisticated, multi-tiered analytical approach by regulatory laboratories. As these "designer" analogues are created to evade simple detection, advanced strategies are essential for effective market surveillance.

The initial screening of suspect products often involves High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector (DAD) or ultraviolet (UV) detection. thermofisher.comresearchgate.net This technique can quickly indicate the presence of a sildenafil-like structure based on the compound's characteristic UV spectrum. jfda-online.com

However, to definitively identify a novel analogue, more powerful techniques are necessary. Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (MS/MS), is a cornerstone of this effort. jfda-online.comfaa.gov This method separates the compounds and then breaks them apart, analyzing the mass of the resulting fragments to help piece together the molecular structure.

For completely new structures like this compound, High-Resolution Mass Spectrometry (HRMS) is invaluable. nih.gov Techniques like Orbitrap mass spectrometry provide extremely accurate mass measurements (often with an error of less than 5 parts per million), which allows analysts to determine the precise elemental formula of the unknown compound and its fragments. nih.govnih.gov The structural elucidation of this compound was specifically accomplished using high-resolution Orbitrap MS, employing fragmentation modes such as High-energy Collision Dissociation (HCD) and Collision-Induced Dissociation (CID) to map its unique molecular structure. nih.gov

To provide absolute confirmation of the chemical structure, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed. jfda-online.comnih.gov While more time-consuming, NMR provides detailed information about the arrangement of atoms within the molecule, serving as a gold standard for structural elucidation. nih.gov Infrared (IR) spectroscopy may also be used to confirm the presence of specific functional groups. jfda-online.com

Table 2: Analytical Techniques for the Detection of this compound and its Analogues

Analytical TechniquePurpose in Detection and Monitoring
High-Performance Liquid Chromatography (HPLC) Initial screening and separation of compounds from the supplement matrix. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Identification of known and suspected analogues by comparing fragmentation patterns to reference standards. jfda-online.comfaa.gov
High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, TOF) Accurate mass measurement for determining the elemental composition of novel, unapproved analogues. nih.govthermofisher.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation and confirmation of the precise arrangement of atoms in a newly discovered analogue. nih.govjfda-online.com
Infrared (IR) Spectroscopy Confirms the presence of specific chemical functional groups within the molecule. nih.govjfda-online.com

Future Research Trajectories for Propoxyphenyl Isobutyl Aildenafil

Refinement of Analytical Protocols for Isomeric Differentiation and Low-Concentration Detection

The initial identification of propoxyphenyl isobutyl aildenafil has been accomplished through sophisticated analytical techniques, primarily high-performance liquid chromatography (HPLC) and high-resolution Orbitrap mass spectrometry. Future research will likely focus on refining these methods to address the challenges of isomeric complexity and the need for detection at increasingly lower concentrations in various matrices.

This compound has been successfully isolated from health supplements where it was present in trace amounts, demonstrating the capability of current technology. The structural elucidation was carried out using high-resolution Orbitrap mass spectrometry with two different fragmentation modes: High energy Collision Dissociation (HCD) and Collision Induced Dissociation (CID). In MS³ experiments under CID mode, fragments of this compound at m/z 313 and 297 were compared with reference ions from isobutyl sildenafil (B151) to confirm its structure. The mass error for all product ions was reported to be not more than 5.0 ppm, indicating a high degree of accuracy.

Future advancements in this area could involve the development of analytical protocols capable of differentiating between various isomers of this compound and other closely related sildenafil analogues. The ability to distinguish between isomers is crucial as they can exhibit different physiological activities. Techniques such as ion mobility spectrometry coupled with mass spectrometry could provide an additional dimension of separation based on the shape of the ions, which would be invaluable for isomer differentiation. Furthermore, the development of more sensitive detection methods will be critical for identifying the compound at even lower, trace-level concentrations in complex sample matrices.

Table 1: Current and Future Analytical Techniques for this compound

TechniqueApplicationFuture Refinements
Preparative HPLCPurification of the compound from complex mixtures.Development of faster and more efficient column chemistries for higher throughput.
High-Resolution Orbitrap MSStructural elucidation and accurate mass measurement.Integration with ion mobility spectrometry for isomeric separation.
HCD and CIDFragmentation analysis to confirm the molecular structure.Optimization of fragmentation energies for more detailed structural information.

Computational Chemistry and Molecular Modeling for Predictive Structural Analysis

While the foundational structure of this compound has been determined using spectrometric methods, computational chemistry and molecular modeling offer a predictive and complementary approach for a deeper structural analysis. These in silico methods can provide insights into the three-dimensional conformation of the molecule and its potential interactions with biological targets, such as the phosphodiesterase type 5 (PDE5) enzyme.

Future research should leverage molecular docking and molecular dynamics simulations to model the binding of this compound to the active site of PDE5. Such studies can predict the binding affinity and orientation of the compound within the receptor, offering a molecular-level explanation for its activity. These computational approaches have been successfully applied to other sildenafil analogues to understand their structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) models could also be developed for a series of related sildenafil analogues. By correlating structural features with biological activity, QSAR models can be used to predict the potency of newly discovered or hypothetical analogues, thereby guiding future research and development efforts.

Exploration of Broad Spectrum Analogous Compound Research and Development

The discovery of this compound as an undeclared ingredient in a health supplement underscores the ongoing challenge of identifying novel, unapproved synthetic compounds. This necessitates a forward-looking approach to research and development that is not limited to known analogues but is capable of detecting a broad spectrum of related compounds.

The emergence of various propoxyphenyl-linked sildenafil analogues, such as propoxyphenyl aildenafil and propoxyphenyl thioaildenafil, highlights a trend in the modification of the sildenafil scaffold. These modifications are often designed to evade detection by existing analytical methods that are targeted to specific known compounds.

Future research trajectories in this domain should focus on the development of non-targeted screening methods. These methods would not rely on prior knowledge of the exact chemical structure but would instead look for characteristic structural motifs or fragmentation patterns common to a class of compounds, such as PDE5 inhibitors. This would enable the proactive identification of new analogues as they appear. The creation of comprehensive spectral libraries, including high-resolution mass spectra and fragmentation data for a wide range of sildenafil analogues, would be an invaluable resource for regulatory bodies and analytical laboratories.

Q & A

Q. How can researchers optimize translational relevance of rodent models for cardiovascular safety studies?

  • Methodological Answer : Integrate telemetry-based hemodynamic monitoring in conscious rodents to avoid anesthesia artifacts. Corrogate findings with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for arrhythmia risk assessment. Align endpoints with ICH S7A guidelines for human relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.